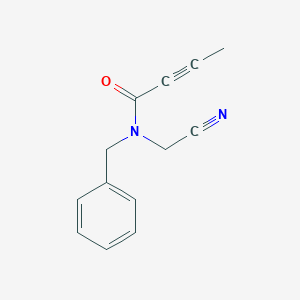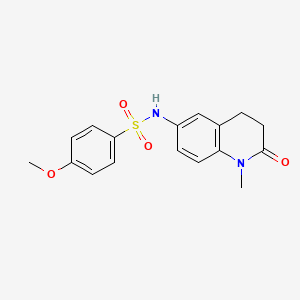
4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a derivative of tetrahydroquinoline with a benzenesulfonamide moiety. This class of compounds is known for its biological relevance and has been the subject of various synthetic and analytical studies due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions that can include the formation of sulfoxides, Diels–Alder reactions, and the introduction of benzenesulfonamide groups. For instance, the synthesis of diastereomerically pure sulfoxides as intermediates can be achieved through the reaction of menthyl naphthalenesulfinate with organomagnesium compounds, leading to high enantiomeric purity products . Similarly, the synthesis of N-benzyl tetrahydroquinoline derivatives can be accomplished via cationic imino Diels–Alder reactions catalyzed by Lewis acids like BF3.OEt2 . These methods demonstrate the versatility and complexity of synthesizing tetrahydroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with a nitrogen atom, which is often functionalized with various substituents. X-ray powder diffraction data can provide insights into the crystalline structure, as seen in the case of a N-benzyl-6-chloro tetrahydroquinoline derivative, which crystallized in an orthorhombic system . Additionally, molecular modeling and X-ray crystallography can reveal the existence of intramolecular weak hydrogen bonds, which are relevant to the compound's conformational preference .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including Lewis acid-promoted reactions, which can yield complex products with multiple asymmetric centers from achiral starting materials . The presence of a benzenesulfonamide moiety can also influence the reactivity and selectivity of these compounds in biological systems, as seen in the selective activation of human beta3 adrenergic receptors by tetrahydroisoquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of a methoxy group can affect the compound's solubility and reactivity. Spectroscopic techniques such as NMR, IR, and MS are commonly used to characterize these compounds . The introduction of radioactive isotopes, such as carbon-11, can also be used to create PET radioligands for imaging studies .
Scientific Research Applications
Molecular Structure and Interactions
The compound 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, related to gliquidone, exhibits notable molecular interactions. It demonstrates an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This conformation aligns with theoretical studies, suggesting potential applications in understanding molecular conformations and interactions in similar compounds (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy Applications
A novel zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, exhibits high singlet oxygen quantum yield. This characteristic is crucial for Type II photosensitizers in photodynamic therapy (PDT), indicating this compound's potential in cancer treatment. Its notable fluorescence properties and appropriate photodegradation quantum yield make it a promising candidate for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence and Metal Ion Sensing
Compounds related to 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been studied for their ability to fluoresce in the presence of Zn(II) ions. While some derivatives are non-fluorescent in solution, they form fluorescent complexes with Zn(II), suggesting potential applications in metal ion sensing and fluorescence-based detection methods (Kimber et al., 2003).
Antitumor Properties
Some derivatives of tetrahydroquinoline, incorporating the benzenesulfonamide moiety, have been synthesized and evaluated for their antitumor activity. Certain compounds have shown potent efficacy, surpassing the reference drug Doxorubicin in in vitro studies, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).
properties
IUPAC Name |
4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-19-16-9-4-13(11-12(16)3-10-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-9,11,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXPCWMAOUWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

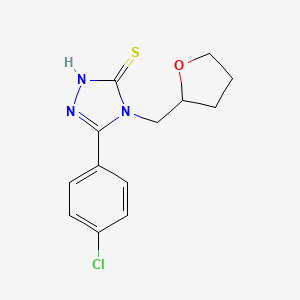
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)
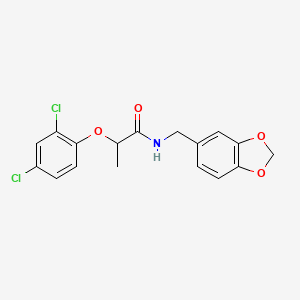
![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)
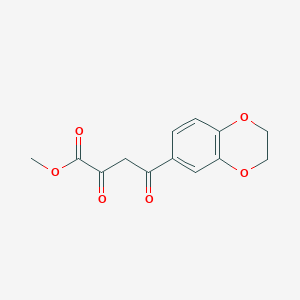
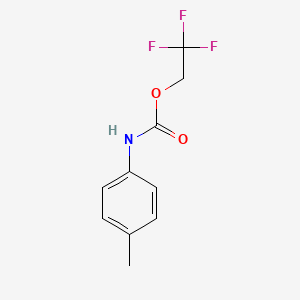
![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)
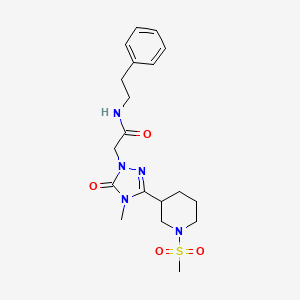
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
